
Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate is a chemical compound with the molecular formula C11H16N2O5 . It has an average mass of 256.255 Da and a monoisotopic mass of 256.105927 Da .
Synthesis Analysis
The tert-butyloxycarbonyl (Boc) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C11H16N2O5/c1-5-16-8(14)7-6-12-9(17-7)13-10(15)18-11(2,3)4/h6H,5H2,1-4H3,(H,12,13,15) .Chemical Reactions Analysis
The Boc group in the compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Wissenschaftliche Forschungsanwendungen
Synthesis of Trifluoromethyl Heterocycles
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, showcases the synthesis of a wide array of trifluoromethyl heterocycles, including oxazoles, thiazoles, and imidazoles, through rhodium(II) or copper(II) catalyzed reactions. This illustrates the compound's critical role in creating structurally diverse molecules for potential applications in medicinal chemistry and materials science (Honey et al., 2012).
Advanced Synthesis Techniques
Ethyl 2-(tert-Butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) is utilized as an efficient coupling reagent for racemization-free esterification, thioesterification, amidation reactions, and peptide synthesis. Its ease of preparation and the possibility of recovery and reuse make it an environmentally friendly alternative to traditional coupling agents, highlighting its significance in peptide synthesis and pharmaceutical research (Thalluri et al., 2013).
Antimicrobial Polymer Functions
The compound's derivates are used in synthesizing poly(2-alkyl-1,3-oxazoline)s with terminal quaternary ammonium groups, demonstrating antimicrobial potential towards Staphylococcus aureus. This application underscores the compound's role in developing new materials with inherent antimicrobial properties, relevant for medical devices and coatings (Waschinski & Tiller, 2005).
Gastroprotective Activity
Ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate, derived from related chemical manipulations, has been studied for its gastroprotective effect against ethanol-induced gastric mucosal ulcer in rats. This research highlights the potential therapeutic applications of compounds derived from Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate in treating gastric ulcers and related conditions (Halabi et al., 2014).
Environmental Applications
The evaluation of ethyl tert-butyl ether (ETBE) biodegradation in a contaminated aquifer suggests the environmental relevance of derivatives of this compound. This work underscores the importance of understanding and enhancing the biodegradation processes for environmental remediation and the management of organic pollutants (Bombach et al., 2015).
Safety and Hazards
Wirkmechanismus
Target of Action
Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate is a complex organic compound. It’s known that similar compounds are often used in biochemical research as derivatives of amino acids .
Mode of Action
It’s known that such compounds often interact with their targets through the formation of covalent bonds, leading to changes in the structure and function of the target molecules .
Biochemical Pathways
Similar compounds are known to play roles in various biochemical processes, including protein synthesis and metabolism .
Pharmacokinetics
Similar compounds are often well absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds are known to cause changes in the structure and function of target molecules, leading to various physiological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, temperature can affect the rate of reaction and stability of the compound . Moreover, the presence of other substances in the environment can also influence the compound’s action .
Eigenschaften
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-6-16-9(14)8(7(2)13)12-10(15)17-11(3,4)5/h8H,6H2,1-5H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUBCKVPNJDKJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B2771392.png)
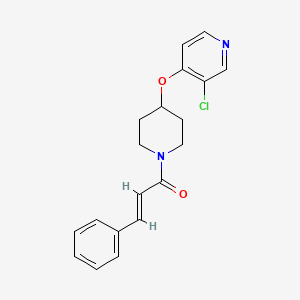
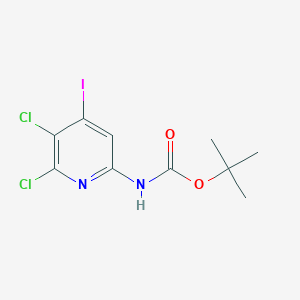
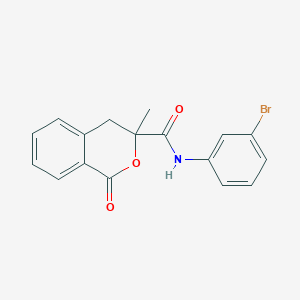
![(4Z)-5-tert-butyl-4-[(2,4-dichlorophenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one](/img/structure/B2771398.png)
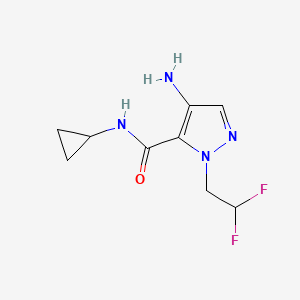
![N-(5-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2771400.png)
![Tert-butyl (1S,2R,4R)-2-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2771402.png)

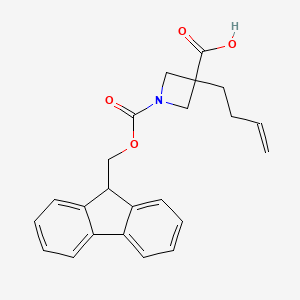
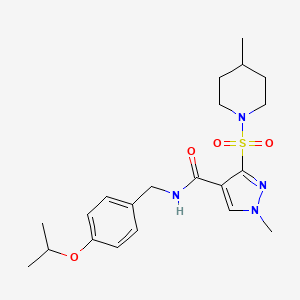
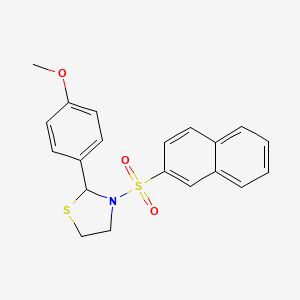
![3-(methylsulfanyl)-4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2771412.png)
![methyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2771414.png)
